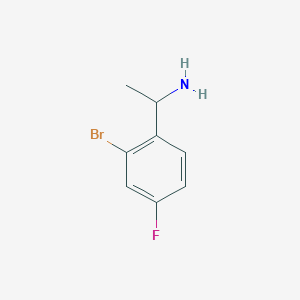

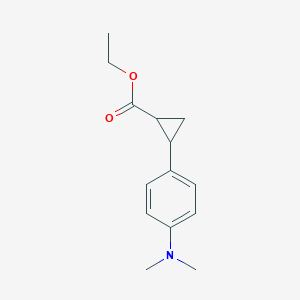

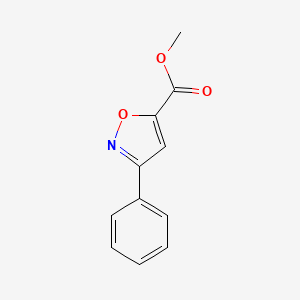

![molecular formula C8H7N3O2 B6590460 咪唑并[1,2-a]嘧啶-6-甲酸甲酯 CAS No. 1083196-24-0](/img/structure/B6590460.png)

咪唑并[1,2-a]嘧啶-6-甲酸甲酯

描述

“Methyl imidazo[1,2-a]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 136117-69-6 . It is a solid substance at ambient temperature .

Synthesis Analysis

The synthesis of similar compounds, such as imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives, has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis (methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through different chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical And Chemical Properties Analysis

“Methyl imidazo[1,2-a]pyrimidine-6-carboxylate” is a solid substance at ambient temperature . More specific physical and chemical properties are not provided in the search results.科学研究应用

合成化学中的形成和用途

咪唑并[1,2-a]嘧啶-6-甲酸甲酯是杂环化合物合成中的核心结构。它在咪唑并[1,2-a]嘧啶及其相关化合物的形成中具有重要意义,突出了其在合成有机化学中的重要性。这些化合物的合成途径已经发展,展示了这种支架在合成具有潜在生物活性的分子的多功能性。次要应用包括其在缓蚀中的应用,这强调了其在生物背景之外的用途(Kobak & Akkurt, 2022)。

生物和医学应用

咪唑并[1,2-a]嘧啶衍生物表现出广泛的生物和医学应用。这种支架被用于开发具有生物学意义的嘧啶附加光学传感器。此类衍生物不仅因其形成配位键和氢键的能力而被用作精美的传感材料,还具有广泛的生物和医学应用,包括潜在的治疗用途(Jindal & Kaur, 2021)。

对合成生物学的贡献

对合成生物学中非天然碱基对的研究也突出了咪唑并[1,2-a]嘧啶衍生物的潜力。这些研究证明了形状互补性和堆叠能力以及非天然碱基对的氢键模式的重要性,为合成生物学工具和方法的发展做出了重大贡献(Saito-Tarashima & Minakawa, 2018)。

咪唑并[1,2-b]哒嗪在药物化学中的应用

咪唑并[1,2-b]哒嗪支架与咪唑并[1,2-a]嘧啶-6-甲酸甲酯密切相关,是一类重要的杂环核,可提供多种生物活性分子。这包括像帕纳替尼这样的激酶抑制剂,展示了探索新衍生物在医学治疗应用中的兴趣复苏(Garrido et al., 2021)。

对有机合成和催化的见解

由咪唑和相关化合物合成的杂环 N-氧化物衍生物强调了这些结构在有机合成、催化和药物应用中所扮演的重要角色。这些化合物在包括金属络合物形成、不对称催化和药物应用在内的领域至关重要,展示了咪唑并[1,2-a]嘧啶衍生物在高级化学和药物开发中的广泛用途(Li et al., 2019)。

安全和危害

未来方向

Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic strategies and drug development for this class of compounds is a promising area of research .

作用机制

Target of Action

Methyl imidazo[1,2-a]pyrimidine-6-carboxylate is a derivative of imidazo[1,2-a]pyridine , a class of compounds known for their wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that they may target proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis.

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis . These interactions can lead to changes in the target’s function, potentially inhibiting the growth and replication of pathogenic organisms .

Biochemical Pathways

Given the anti-tb activity of imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Pharmacokinetics

Imidazo[1,2-a]pyridine analogues have been reported to exhibit good microsomal stability , which may contribute to their bioavailability and therapeutic efficacy.

Result of Action

Given the anti-tb activity of imidazo[1,2-a]pyridine analogues , these compounds may inhibit the growth and replication of Mycobacterium tuberculosis, leading to the death of these bacteria.

属性

IUPAC Name |

methyl imidazo[1,2-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-7(12)6-4-10-8-9-2-3-11(8)5-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVKCJJXFHSBHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=CN=C2N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669923 | |

| Record name | Methyl imidazo[1,2-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl imidazo[1,2-a]pyrimidine-6-carboxylate | |

CAS RN |

944906-58-5 | |

| Record name | Methyl imidazo[1,2-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

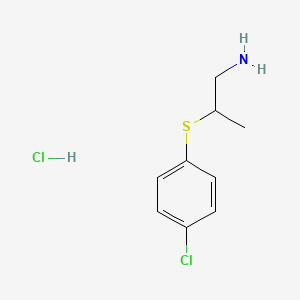

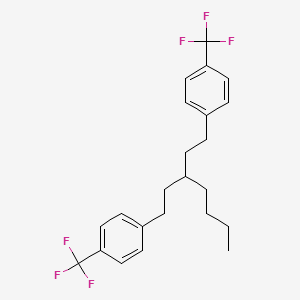

![2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B6590392.png)

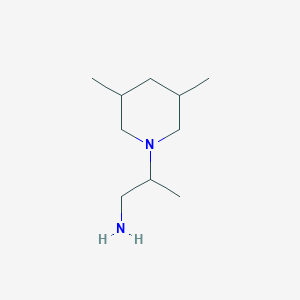

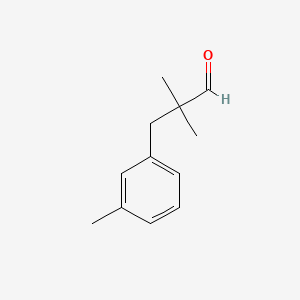

![N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine](/img/structure/B6590394.png)

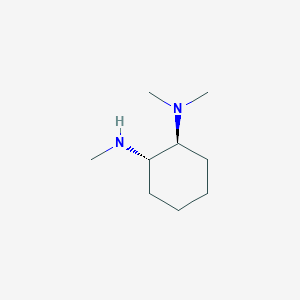

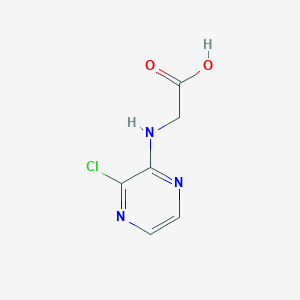

![1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B6590467.png)

![1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B6590478.png)